4-Chloro Perazine Dihydrochloride
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Overview
Description
4-Chloro Perazine Dihydrochloride is a chemical compound with the molecular formula C₂₀H₂₆Cl₃N₃S and a molecular weight of 446.86 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Perazine Dihydrochloride typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of 4-chloro-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro Perazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
4-Chloro Perazine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter pathways due to its structural similarity to other phenothiazines.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro Perazine Dihydrochloride involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in modulating neurotransmitter activity. This action is similar to other phenothiazine derivatives, which are known for their antipsychotic effects .
Comparison with Similar Compounds
Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic.
Periciazine: Used in the treatment of psychiatric disorders.
Chlorpromazine: One of the first antipsychotic drugs developed.
Uniqueness: 4-Chloro Perazine Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine substitution at the 4-position of the phenothiazine ring differentiates it from other phenothiazine derivatives, potentially leading to variations in its receptor binding affinity and therapeutic effects .
Properties
IUPAC Name |
4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPMPGQTRXUECE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-34-3 |
Source
|
Record name | 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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